molecular formula C12H17N B3044436 1,3,4,7-Tetramethylisoindoline CAS No. 10006-81-2

1,3,4,7-Tetramethylisoindoline

Cat. No.: B3044436
CAS No.: 10006-81-2
M. Wt: 175.27 g/mol
InChI Key: OZDRQLMBGZGYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4,7-Tetramethylisoindoline is a high-value chemical intermediate designed for advanced research and development, particularly in the field of organic synthesis and materials science. Its primary research value lies in its role as a key precursor for the synthesis of stable isoindoline-based nitroxide compounds, also known as aminoxyl radicals . These stable nitroxides are instrumental in multiple scientific domains. In polymer science, they are utilized as mediators in controlled radical polymerization (e.g., NMRP) and as spin labels and probes to study polymer dynamics and structure . Furthermore, nitroxides derived from similar tetramethylisoindoline structures have been investigated for their intriguing magnetic properties in the solid state, with studies using SQUID magnetometry revealing antiferromagnetic interactions that are valuable for developing new magnetic materials . This compound is offered for research purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10006-81-2

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1,3,4,7-tetramethyl-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C12H17N/c1-7-5-6-8(2)12-10(4)13-9(3)11(7)12/h5-6,9-10,13H,1-4H3

InChI Key

OZDRQLMBGZGYCT-UHFFFAOYSA-N

SMILES

CC1C2=C(C=CC(=C2C(N1)C)C)C

Canonical SMILES

CC1C2=C(C=CC(=C2C(N1)C)C)C

Origin of Product

United States

Synthesis and Synthetic Methodologies of 1,3,4,7 Tetramethylisoindoline and Its Derivatives

Direct Synthesis of 1,3,4,7-Tetramethylisoindoline

The direct synthesis of this compound has been established through the reductive self-condensation of 2,5-dimethylpyrrole under acidic conditions. ubc.ca This reaction provides a direct route to the core isoindoline (B1297411) structure from a readily available pyrrole (B145914) precursor. The elucidation of this compound's structure corrected earlier assignments and provided a basis for understanding its formation mechanism. ubc.ca

The formation of this compound from 2,5-dimethylpyrrole involves a complex self-condensation reaction. The investigation into its mechanism was crucial for understanding the reaction's scope and limitations. Two primary competing pathways were initially postulated to explain the formation of the isoindoline product. ubc.ca

The mechanism for the reductive self-condensation of 2,5-dimethylpyrrole was investigated by considering two plausible routes: a Diels-Alder reaction and a ring-opening/ketone-pyrrole condensation. ubc.ca

The Diels-Alder pathway would involve one molecule of 2,5-dimethylpyrrole acting as a diene and another molecule (or a derivative) acting as a dienophile in a [4+2] cycloaddition. masterorganicchemistry.comwikipedia.orgsigmaaldrich.com This type of reaction is a powerful tool for forming six-membered rings. wikipedia.org However, research showed that 2,5-dimethylpyrrole failed to exhibit typical dienic characteristics, even when reacted with strong dienophiles. This evidence argued against the Diels-Alder mechanism being the primary pathway. ubc.ca

The alternative Ring-Opening/Ketone-Pyrrole Condensation pathway was supported by experimental evidence. This mechanism postulates that under the acidic reaction conditions, one molecule of 2,5-dimethylpyrrole undergoes ring-opening to form a diketone intermediate, acetonylacetone. This intermediate then undergoes a condensation reaction with a second molecule of 2,5-dimethylpyrrole to form the isoindoline structure. This proposed mechanism was strongly supported by a related reaction where 2,5-diphenylpyrrole (which does not undergo self-condensation) was successfully condensed with acetonylacetone to yield 1,3-diphenyl-4,7-dimethylisoindoline. This result provided positive evidence for the ring-opening and subsequent ketone-pyrrole condensation as the operative mechanism. ubc.ca

PathwayDescriptionSupporting Evidence
Diels-Alder Reaction One molecule of 2,5-dimethylpyrrole acts as a diene, reacting with a dienophile in a [4+2] cycloaddition.The failure of 2,5-dimethylpyrrole to react even with strong dienophiles argues against this pathway. ubc.ca
Ring-Opening/Ketone-Pyrrole Condensation One molecule of 2,5-dimethylpyrrole opens to form a diketone intermediate, which then condenses with a second pyrrole molecule.Positive evidence was found for this mechanism, including the successful condensation of a non-self-condensing pyrrole with the proposed diketone intermediate. ubc.ca

The successful synthesis of 1,3-diphenyl-4,7-dimethylisoindoline by the reductive condensation of acetonylacetone with 2,5-diphenylpyrrole demonstrated the potential for this method to be a general route for preparing substituted isoindolines. ubc.ca This finding suggests that by varying the substituted pyrrole and the diketone, a diverse range of isoindoline derivatives can be accessed. This strategy expands the utility of the reaction beyond simple self-condensation and provides a modular approach to synthesizing specifically substituted isoindoline cores. ubc.caresearchgate.net

Elucidation of the Reductive Self-Condensation Mechanism of 2,5-Dimethylpyrrole

Synthesis of this compound-Derived Nitroxides

Isoindoline nitroxides are a class of stable free radicals that have applications as spin labels and probes. researchgate.net The 1,1,3,3-tetramethylisoindoline (B1606132) framework is a common core for these nitroxides. Synthetic routes typically involve the creation of the isoindoline ring followed by oxidation to the nitroxide radical.

A common and effective pathway to 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO) and its derivatives begins with N-benzylphthalimide. researchgate.netpublish.csiro.au This multi-step synthesis involves the formation of a key intermediate, 2-benzyl-1,1,3,3-tetramethylisoindoline (B1281721). publish.csiro.augoogle.com

The key steps in this synthetic sequence are:

Grignard Reaction: N-benzylphthalimide is treated with an excess of a methyl Grignard reagent, such as methylmagnesium iodide, in a suitable solvent like toluene. publish.csiro.au This reaction results in the tetra-alkylation of the phthalimide (B116566) carbonyl groups to form 2-benzyl-1,1,3,3-tetramethylisoindoline. This step is often the main yield-limiting part of the sequence, with reproducible yields reported in the range of 35-40%. researchgate.netpublish.csiro.au Investigations have shown that the formation of various side products can limit the efficiency of this transformation. researchgate.net

Deprotection (Hydrogenolysis): The N-benzyl protecting group is removed from the isoindoline intermediate. This is typically achieved through hydrogenolysis, where the compound is reacted with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like glacial acetic acid. publish.csiro.augoogle.com This step efficiently cleaves the benzyl (B1604629) group to yield 1,1,3,3-tetramethylisoindoline. publish.csiro.au

Oxidation: The resulting secondary amine (1,1,3,3-tetramethylisoindoline) is then oxidized to the corresponding stable nitroxide radical. This oxidation is smoothly and rapidly accomplished using reagents such as hydrogen peroxide with a sodium tungstate (B81510) catalyst. publish.csiro.au

StepPrecursorReagentsProductTypical Yield
1. Grignard ReactionN-BenzylphthalimideMethylmagnesium iodide, Toluene2-Benzyl-1,1,3,3-tetramethylisoindoline35-40% publish.csiro.au
2. Hydrogenolysis2-Benzyl-1,1,3,3-tetramethylisoindolineH₂, Pd/C, Acetic Acid1,1,3,3-Tetramethylisoindoline96% publish.csiro.au
3. Oxidation1,1,3,3-TetramethylisoindolineH₂O₂ / Sodium tungstate1,1,3,3-Tetramethylisoindolin-2-yloxyl (TMIO)92% publish.csiro.au

Further functionalization of the isoindoline core can be achieved by electrophilic aromatic substitution on the benzene (B151609) ring, with bromination being a key example. researchgate.net This allows for the introduction of bromine atoms, which can serve as handles for subsequent chemical modifications.

The direct bromination of the 1,1,3,3-tetramethylisoindoline ring system can be accomplished using bromine (Br₂) in the presence of sulfuric acid (H₂SO₄). This reaction leads to the formation of 5-bromo-1,1,3,3-tetramethylisoindoline (B3253111) in moderate yield. If the reaction conditions are adjusted, dibromination can occur, yielding 5,6-dibromo-1,1,3,3-tetramethylisoindoline. These brominated isoindolines can then be oxidized to their corresponding stable nitroxides. researchgate.net

An interesting and alternative reaction occurs when the precursor, 2-benzyl-1,1,3,3-tetramethylisoindoline, is treated with an excess of bromine (e.g., four equivalents). This process does not result in aromatic ring bromination but instead causes an oxidative cleavage of the N-benzyl group. The products of this reaction are benzaldehyde (B42025) and the unusual N-bromoamine, 2-bromo-1,1,3,3-tetramethylisoindoline, which is formed in high yield (95%). This reaction proceeds through an iminium intermediate that is subsequently oxidized by the excess bromine. researchgate.net

Functionalization of the Isoindoline Aromatic Ring via Bromination

Oxidative Debenzylation and Bromination of 2-Benzyl-1,1,3,3-Tetramethylisoindoline

A significant pathway to functionalized isoindoline derivatives involves the oxidative debenzylation of the precursor, 2-benzyl-1,1,3,3-tetramethylisoindoline. researchgate.net This process serves as a convenient method for preparing precursors to stable tetraalkylisoindoline nitroxides (aminoxyls). researchgate.net

The reaction of 2-benzyl-1,1,3,3-tetramethylisoindoline with bromine (Br2) in carbon tetrachloride (CCl4) leads to a rapid oxidative cleavage of the benzyl group. researchgate.net This reaction yields benzaldehyde and a unique bromamine (B89241), 2-bromo-1,1,3,3-tetramethylisoindoline, in high yield. researchgate.net For instance, treatment with four equivalents of bromine results in a 95% yield of 2-bromo-1,1,3,3-tetramethylisoindoline. researchgate.net The proposed mechanism suggests that bromine initially acts on the precursor to form an iminium species, which is subsequently hydrolyzed to produce 1,1,3,3-tetramethylisoindoline and benzaldehyde. The excess bromine then rapidly oxidizes the newly formed isoindoline to the bromamine product. researchgate.net

Subsequent treatment of the resulting 2-bromo-1,1,3,3-tetramethylisoindoline with iron(II) sulfate (B86663) (FeSO4) in sulfuric acid (H2SO4) can induce bromination of the aromatic ring. researchgate.net Conversely, a rapid reaction with a peroxide/tungstate system can cause debromination, regenerating 1,1,3,3-tetramethylisoindoline. researchgate.net

Table 1: Oxidative Debenzylation of 2-Benzyl-1,1,3,3-Tetramethylisoindoline

Reactant Reagents Key Products Yield
Regioselective Bromination for Precursors to Functionalized Nitroxides

Regioselective bromination of the isoindoline aromatic ring is a key step in creating precursors for specifically functionalized nitroxides. researchgate.net A more direct method for achieving this involves treating 2-benzyl-1,1,3,3-tetramethylisoindoline with bromine and a Lewis acid catalyst, such as aluminum chloride (AlCl3), in carbon tetrachloride. researchgate.net

This approach can yield mono- or di-brominated products on the aromatic ring, depending on the reaction conditions. The products obtained are 2,5-dibromo-1,1,3,3-tetramethylisoindoline and/or 2,5,6-tribromo-1,1,3,3-tetramethylisoindoline. researchgate.net These brominated intermediates can then be converted to their corresponding isoindolines, 5-bromo-1,1,3,3-tetramethylisoindoline and 5,6-dibromo-1,1,3,3-tetramethylisoindoline, through rapid treatment with a peroxide/tungstate system. researchgate.net

Prolonged exposure of these substituted bromamines to the peroxide/tungstate treatment facilitates oxidation to the desired stable nitroxide radicals: 5-bromo-1,1,3,3-tetramethylisoindolin-2-yloxyl and 5,6-dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl. researchgate.net The halogen substituent in these molecules is crucial as it provides a reactive site for further synthetic modifications. researchgate.net

Table 2: Synthesis of Brominated Isoindoline Nitroxides

Starting Material Reagents Intermediate Products Final Nitroxide Products
2-Benzyl-1,1,3,3-Tetramethylisoindoline 1. Br2, AlCl3 in CCl42. Peroxide/Tungstate (prolonged) 5-Bromo-1,1,3,3-Tetramethylisoindoline 5-Bromo-1,1,3,3-Tetramethylisoindolin-2-yloxyl

Palladium-Catalyzed Coupling Reactions for Advanced Derivatization of Isoindoline Nitroxides

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the advanced derivatization of isoindoline nitroxides. rsc.orgrsc.org These methods allow for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of functional groups onto the isoindoline aromatic ring. rsc.org This is particularly valuable for creating complex structures, such as profluorescent nitroxides, where the fluorescence is quenched by the radical but can be "switched on" upon radical reaction. rsc.org

While brominated isoindoline nitroxides can be used in these reactions, they sometimes show low reactivity and may require vigorous conditions. rsc.org To overcome this, the more reactive iodo-substituted isoindoline nitroxides are often employed as key intermediates, as aryl-iodides undergo oxidative addition more readily in palladium-catalyzed cycles. rsc.org

Heck Alkenylation for Substituted Isoindoline Nitroxides

The palladium-catalyzed Heck alkenylation reaction is a specific and effective method for synthesizing a new structural class of isoindoline nitroxides. rsc.org This reaction involves the coupling of an aryl halide (such as a brominated isoindoline) with an alkene in the presence of a palladium catalyst and a base. rsc.org

The reaction can be performed on both the nitroxide precursor amines and the stable nitroxide radicals themselves. For example, 5-bromo-1,1,3,3-tetramethylisoindoline (the amine) or 5-bromo-1,1,3,3-tetramethylisoindolin-2-yloxyl (the nitroxide) can be reacted with alkenes like methyl acrylate (B77674) or methyl 4-vinylbenzoate. rsc.org These reactions lead to the formation of acrylate and carboxystyryl substituted tetramethylisoindolines and their corresponding nitroxides. rsc.org The resulting carboxystyryl-substituted nitroxides exhibit strongly suppressed fluorescence, a characteristic feature of profluorescent probes. rsc.org

Table 3: Examples of Heck Alkenylation Reactions with Isoindoline Derivatives

Isoindoline Substrate Alkene Key Products
5-Bromo-1,1,3,3-Tetramethylisoindoline Methyl Acrylate Acrylate substituted Tetramethylisoindoline Amine
5-Bromo-1,1,3,3-Tetramethylisoindolin-2-yloxyl Methyl Acrylate Acrylate substituted Tetramethylisoindoline Nitroxide
5,6-Dibromo-1,1,3,3-Tetramethylisoindoline Methyl 4-vinylbenzoate Carboxystyryl substituted Tetramethylisoindoline Amine

Chemical Reactivity and Transformation Pathways of 1,3,4,7 Tetramethylisoindoline Derivatives

Reactivity of Brominated 1,3,4,7-Tetramethylisoindoline Derivatives

The reactivity of brominated tetramethylisoindoline derivatives is characterized by processes that can either remove or reposition bromine substituents, offering pathways to functionalized products. Studies on N-benzyl-1,1,3,3-tetramethylisoindoline have shown that treatment with molecular bromine (Br₂) in carbon tetrachloride leads to a high-yield oxidative debenzylation, forming benzaldehyde (B42025) and 2-bromo-1,1,3,3-tetramethylisoindoline. This N-bromoamine intermediate serves as a key precursor for further transformations.

Aromatic bromination of the isoindoline (B1297411) ring is achieved under different conditions. The use of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), along with Br₂ allows for the synthesis of 5-bromo and 5,6-dibromo substituted isoindolines. The precise control of reaction conditions is crucial for achieving selective bromination at these positions.

Debromination Processes

Debromination of the N-bromoamine intermediate (2-bromo-1,1,3,3-tetramethylisoindoline) can be efficiently achieved. Rapid treatment of this compound with a peroxide/tungstate (B81510) system leads to the removal of the bromine atom from the nitrogen, regenerating the parent 1,1,3,3-tetramethylisoindoline (B1606132). This process highlights a reversible pathway for the N-bromination, providing a method to protect and deprotect the secondary amine functionality of the isoindoline core.

Isomerism in the Presence of Metal Salts and Acids

The introduction of bromine onto the aromatic ring of the isoindoline structure can be influenced by the presence of metal salts and acids, leading to the formation of positional isomers. Treatment of 2-bromo-1,1,3,3-tetramethylisoindoline with ferrous sulfate (B86663) (FeSO₄) in the presence of sulfuric acid (H₂SO₄) facilitates bromination of the aromatic ring. This reaction can yield the 5-bromo substituted isoindoline, demonstrating a method for functionalizing the benzene (B151609) portion of the molecule, which is distinct from the initial N-bromination. The conditions employed direct the electrophilic substitution to specific positions on the aromatic ring.

Redox Chemistry of this compound-Derived Nitroxides

The redox chemistry of isoindoline-derived nitroxides is a key feature of their chemical behavior, involving reversible one-electron transfer processes. These nitroxides can be both oxidized to form N-oxoammonium cations and reduced to form the corresponding hydroxylamines. This redox cycle is central to their function in various chemical and biological applications.

Oxidation to Oxoammonium Cations

Isoindoline nitroxides undergo a reversible one-electron oxidation to produce the corresponding N-oxoammonium cation. This transformation is a key step in nitroxide-mediated oxidation reactions. The process can be observed experimentally using techniques like cyclic voltammetry, where the nitroxide/oxoammonium cation couple shows thermodynamic reversibility. The oxidation potential is a critical parameter that quantifies the ease of this transformation.

Reduction to Aminoxyl Groups

The nitroxide radical can also undergo a one-electron reduction to form a hydroxylamine (B1172632). This process is a common metabolic pathway for nitroxides in biological systems and is a factor in their stability for in vivo applications. The reduction quenches the paramagnetic nature of the nitroxide.

Factors Influencing Redox Potentials in Isoindoline Nitroxides

Several factors have been identified that influence the redox potentials of isoindoline nitroxides. anu.edu.auflinders.edu.au High-level ab initio molecular orbital calculations and experimental data from cyclic voltammetry have shown that both the core ring structure and the nature of substituents play a significant role. anu.edu.auflinders.edu.au

Ring Structure: The isoindoline ring system inherently leads to higher oxidation potentials compared to other cyclic nitroxides like piperidine (B6355638) or pyrrolidine (B122466) derivatives. flinders.edu.au

Substituents: Electron-donating groups attached to the ring system or surrounding the nitroxide moiety can stabilize the positive charge on the resulting oxoammonium cation, thereby lowering the oxidation potential. anu.edu.au Conversely, electron-withdrawing groups tend to stabilize the reduced hydroxylamine species. flinders.edu.au

Steric Hindrance: Increased steric hindrance around the nitroxide group can impact the ease of planarization required for the formation of the cation, leading to a higher oxidation potential. anu.edu.au For instance, replacing methyl groups with bulkier phenyl groups results in a substantially higher oxidation potential. anu.edu.au

The following table presents experimental oxidation potentials for various isoindoline nitroxides, illustrating the impact of substituents on this property.

CompoundSubstituentsOxidation Potential (E¹/₂ vs Fc/Fc⁺) in V
4a 1,1,3,3-tetramethyl0.29
4b 1,1,3,3-tetraethyl0.23
4c 1,3,3-trimethyl-1-phenyl0.35
4d 1,1,3,3-tetraphenyl0.69
4e 5-methoxy-1,1,3,3-tetramethyl0.22
4f 5,6-dimethoxy-1,1,3,3-tetramethyl0.16
4g 5-bromo-1,1,3,3-tetramethyl0.36
4h 5,6-dibromo-1,1,3,3-tetramethyl0.45
4i 5-cyano-1,1,3,3-tetramethyl0.46
4j 5-nitro-1,1,3,3-tetramethyl0.53

Data sourced from experimental studies using cyclic voltammetry in acetonitrile. anu.edu.au

Spectroscopic and Computational Investigations of 1,3,4,7 Tetramethylisoindoline and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of 1,3,4,7-tetramethylisoindoline and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy offer complementary information regarding the molecular framework and the properties of radical species, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of this compound and its diamagnetic derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment.

In typical ¹H NMR spectra of isoindoline (B1297411) derivatives, the chemical shifts and coupling constants of the protons provide a wealth of structural data. clockss.org For the this compound core, distinct signals are expected for the four methyl groups and the aromatic protons. The specific chemical shifts can be influenced by the solvent and the presence of various functional groups. clockss.org Two-dimensional NMR techniques, such as H-H COSY, HMQC, and HMBC, are often employed to definitively assign all proton and carbon signals, especially in complex derivatives. researchgate.net These methods reveal scalar coupling networks between protons and one-bond or multiple-bond correlations between protons and carbons, confirming the connectivity of the molecular skeleton. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The chemical shifts of the methyl carbons, the quaternary carbons at positions 1 and 3, and the aromatic carbons provide a complete picture of the carbon framework. nih.govrsc.org Theoretical calculations of NMR chemical shifts, often performed using methods like Density Functional Theory (DFT), can be compared with experimental data to further validate the structural assignments. nih.govnih.gov

Table 1: Representative NMR Data for Isoindoline-Type Structures

NucleusTypical Chemical Shift Range (ppm)Notes
¹H NMR
Methyl Protons1.5 - 2.5Can vary based on substitution and stereochemistry.
Aromatic Protons6.5 - 8.0The pattern depends on the substitution on the benzene (B151609) ring.
CH₂ Protons (if present)3.0 - 5.0Chemical shift is sensitive to adjacent functional groups.
¹³C NMR
Methyl Carbons20 - 30
Quaternary Carbons (C1, C3)60 - 80A key indicator of the isoindoline core.
Aromatic Carbons110 - 150Substitution patterns influence the specific shifts.

Note: The data in this table is illustrative and based on general knowledge of isoindoline derivatives. Actual values for this compound may vary.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Nitroxide Derivatives

When this compound is converted into its corresponding nitroxide radical (1,3,4,7-tetramethylisoindolin-2-yloxyl), Electron Paramagnetic Resonance (EPR) spectroscopy becomes the primary tool for characterization. rsc.org EPR is highly sensitive to unpaired electrons and provides detailed information about the electronic structure and environment of the radical center. nih.gov

The EPR spectra of isoindoline-derived nitroxides are characterized by hyperfine interactions, primarily with the nitrogen nucleus (¹⁴N, I=1), which splits the signal into a characteristic triplet. rsc.orgresearchgate.net Further smaller hyperfine splittings can often be resolved from the protons of the adjacent methyl groups. rsc.org Isoindoline-2-yloxyls have been noted for their remarkably small linewidths in isotropic EPR spectra, which is an advantage for their use as spin probes and labels. rsc.org

By analyzing the EPR spectra, key parameters such as the g-factor and hyperfine coupling constants (A-values) can be determined. These parameters are sensitive to the local environment of the nitroxide. For more detailed studies, such as those required for spin probe measurements, the anisotropic g-factors and nitrogen hyperfine interactions are derived from EPR powder spectra of the radicals, often using deuterated analogues to simplify the spectra. rsc.org EPR spectroscopy is also a powerful tool to monitor reactions involving nitroxide radicals, such as nitroxide exchange reactions, allowing for the optimization of experimental conditions and the study of reaction kinetics. rsc.orgresearchgate.net

Table 2: Typical EPR Parameters for Isoindoline Nitroxides

ParameterTypical ValueInformation Provided
g-factor (isotropic) ~2.006Reflects the electronic environment of the unpaired electron.
Aᵢₛₒ(¹⁴N) 1.3 - 1.5 mTDescribes the hyperfine interaction with the nitrogen nucleus.
Aᵢₛₒ(¹H) < 0.1 mTDescribes the smaller hyperfine interactions with nearby protons.

Note: Values are representative for isoindoline-type nitroxides and can vary with substitution and solvent.

Computational Chemistry Approaches

Computational chemistry provides a powerful theoretical framework to complement experimental investigations of this compound and its derivatives. Quantum mechanical calculations are used to understand molecular geometry, electronic behavior, and reactivity. cuny.edu

Density Functional Theory (DFT) for Mechanistic Elucidation and Selectivity Prediction

Density Functional Theory (DFT) has become a standard computational tool for investigating the molecular and electronic properties, reactivity, and reaction mechanisms of organic compounds, including isoindoline derivatives. nih.govnih.gov By calculating the energies of reactants, transition states, and products, DFT can be used to map out potential energy surfaces and determine the most likely reaction pathways. cuny.edu

These calculations provide insights into the activation energies and thermodynamics of various reactions, which helps in understanding and predicting selectivity (e.g., regioselectivity or stereoselectivity). lookchem.com For example, DFT studies on isoindoline-1,3-diones have been used to illustrate the reactivity and stability of these compounds as inhibitors of specific enzymes. nih.gov Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is often employed within the DFT framework to explain the observed reactivity and regiochemistry in cycloaddition reactions. lookchem.com

Theoretical Modeling of Electronic Structures and Intermolecular Interactions

Theoretical modeling allows for a detailed examination of the electronic structure of this compound and its derivatives. Calculations can determine properties such as charge distribution, dipole moments, and molecular electrostatic potential (MEP) maps, which are crucial for understanding intermolecular interactions. nih.govmdpi.com

The electronic structure of isoindoline-based systems can be significantly influenced by their substituents and molecular geometry. For instance, the introduction of pyridineylidene groups at the 1 and 3 positions of an isoindoline core results in a markedly different electronic structure with intense absorption bands in the visible region of the spectrum. rsc.org Computational models can predict these electronic transitions, which correspond to UV-Vis spectra. Furthermore, these models can be used to study non-covalent interactions, such as hydrogen bonding and van der Waals forces, which play a critical role in the solid-state packing of these molecules and their interactions with biological targets.

Prediction of Redox Potentials in this compound-Derived Nitroxides

Computational chemistry, particularly using high-level ab initio and DFT methods, is a valuable tool for predicting the one-electron oxidation and reduction potentials of nitroxide radicals derived from this compound. flinders.edu.auresearchgate.net These redox potentials are fundamental properties that govern the performance of nitroxides in applications such as antioxidants and redox-flow batteries. researchgate.net

Theoretical models calculate the gas-phase energies of the nitroxide, its corresponding oxoammonium cation (oxidized form), and its hydroxylamine (B1172632) anion (reduced form). Solvation effects, which are critical for accurate predictions in solution, are typically incorporated using continuum solvation models like the Polarizable Continuum Model (PCM). flinders.edu.au Studies have shown that there is often excellent agreement between calculated and experimentally determined oxidation potentials for isoindoline nitroxides. researchgate.net These calculations also reveal how the redox potentials are influenced by the ring structure and the presence of electron-donating or electron-withdrawing substituents. flinders.edu.auresearchgate.net Generally, isoindoline derivatives exhibit relatively high oxidation potentials and more negative reduction potentials compared to other cyclic nitroxides like piperidine (B6355638) or pyrrolidine (B122466) derivatives. flinders.edu.auresearchgate.net

Table 3: Computationally Predicted vs. Experimental Redox Potentials for Cyclic Nitroxides

Nitroxide ClassCalculated Eₒₓ (V)Experimental Eₒₓ (V)
Pyrrolidine0.6 - 0.80.6 - 0.8
Piperidine0.6 - 0.80.6 - 0.8
Isoindoline 0.8 - 1.0 0.8 - 1.0
Azaphenalene0.2 - 0.40.8 - 1.0

Source: Adapted from studies on cyclic nitroxides. researchgate.net The discrepancy for azaphenalenes suggests additional processes not captured by the theoretical model.

Advanced Applications and Functionalization Prospects of 1,3,4,7 Tetramethylisoindoline Scaffolds

Utilization as Free-Radical Trapping Agents in Chemical Systems

Derivatives of 1,3,4,7-tetramethylisoindoline, especially their nitroxide forms, are highly effective as radical traps. The stability of the isoindoline (B1297411) nitroxide radical allows it to efficiently react with and scavenge transient, highly reactive free radicals. This process converts the unstable radical species into a more stable diamagnetic adduct, effectively terminating radical chain reactions or providing a means to detect and quantify radical formation.

Applications in Investigating Radical Reactions

The ability of isoindoline-based compounds to trap short-lived radical intermediates is a valuable tool for elucidating complex reaction mechanisms. whiterose.ac.uk In these applications, the isoindoline derivative intercepts a fleeting radical species, forming a stable covalent bond. The resulting product can then be isolated and characterized using standard analytical techniques such as NMR spectroscopy and mass spectrometry. This methodology provides definitive evidence for the existence of specific radical intermediates and offers critical insights into reaction pathways that are otherwise difficult to study. whiterose.ac.uk This technique has been successfully employed to investigate a wide array of radical reactions, including those in synthetic, biochemical, and atmospheric chemistry. whiterose.ac.uk

Development of Profluorescent Nitroxides Based on Isoindoline Structures

A significant innovation has been the development of profluorescent probes by covalently linking an isoindoline nitroxide to a fluorophore. nih.govrsc.org In these molecular constructs, the inherent fluorescence of the dye is initially "switched off" or quenched. Upon reaction with a free radical, the nitroxide is consumed, and the fluorescence is "switched on," providing a direct and measurable signal of radical presence. nih.gov

Mechanistic Basis of Suppressed and Revealed Fluorescence

The fluorescence quenching mechanism in profluorescent isoindoline nitroxides is rooted in the paramagnetic nature of the nitroxide radical. The unpaired electron on the nitroxide moiety promotes efficient non-radiative decay pathways for the excited state of the attached fluorophore, a process often described as photoinduced electron transfer (PET) or Dexter energy transfer. This effectively suppresses the emission of light. nih.govrsc.org

When the probe traps a carbon-centered radical, a stable diamagnetic alkoxyamine is formed. Alternatively, reduction of the nitroxide also yields a diamagnetic species (a hydroxylamine). In either case, the quenching paramagnetic center is eliminated. rsc.org This restores the normal radiative decay pathway of the fluorophore, leading to a significant increase in fluorescence intensity. This "off-on" response makes these probes highly sensitive tools for monitoring free-radical processes. nih.gov

Table 1: Examples of Profluorescent Probes Based on Isoindoline Structures

FluorophoreLinkerQuenching EfficiencyApplication
CoumarinTriazoleSignificant fluorescence suppressionMonitoring processes involving free-radical species nih.gov
PorphyrinDirect linkageCharacteristic fluorescence suppressionPotential as biological spin probes for fluorescence imaging rsc.org

Role in Nitroxide-Mediated Polymerization (NMP)

Isoindoline-based nitroxides are pivotal in the field of controlled radical polymerization, specifically in Nitroxide-Mediated Polymerization (NMP). rsc.org NMP is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers. sigmaaldrich.com The process relies on a dynamic equilibrium between dormant species (polymer chains capped with a nitroxide) and active propagating radical species.

Parameters Governing Applicability as Initiators and Controlled Radical Polymerization

The success of an NMP process is governed by the reversible termination of the growing polymer radical with a stable nitroxide mediator. ucsc.edu This establishes an equilibrium between active and dormant chains, which keeps the concentration of propagating radicals low and minimizes irreversible termination reactions. The key to this control lies in the alkoxyamine initiator, which is a molecule containing a labile carbon-oxygen bond linking a polymer chain or initiator fragment to the nitroxide.

The critical parameter governing the polymerization is the equilibrium constant (Keq) of the reversible C-O bond homolysis of the dormant alkoxyamine. This constant is influenced by:

Temperature: Thermal energy is required to cleave the C-O bond and generate the propagating radical and the free nitroxide. Polymerizations are typically conducted at elevated temperatures (e.g., >100 °C). researchgate.net

Nitroxide Structure: The structure of the nitroxide significantly affects the C-O bond dissociation energy. Bulky substituents near the nitroxyl (B88944) group, as found in advanced nitroxides like SG1 (an N-alkoxyamine derivative), can weaken this bond, allowing for polymerization control at lower temperatures and for a wider range of monomers, including acrylates. rsc.orgresearchgate.net

Monomer Type: The nature of the propagating radical also influences the equilibrium. Nitroxides like TEMPO are effective for styrene (B11656) polymerization but less so for acrylates, where more sophisticated nitroxides are required. rsc.orgresearchgate.net

By carefully selecting the isoindoline-based nitroxide and reaction conditions, chemists can precisely control the polymerization process to create advanced polymeric materials. ucsc.edu

Emerging Applications in Spectroscopic Probes and Spin Labeling

The stable paramagnetic nature of this compound nitroxide derivatives makes them excellent candidates for use as spin labels in Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov Site-directed spin labeling (SDSL) involves attaching these small paramagnetic molecules to specific sites in larger biomolecules, such as proteins. nih.govresearchgate.net

EPR spectroscopy can then be used to probe the local environment and dynamics of the labeled site. nih.gov A key advantage of certain isoindoline-based nitroxides is their enhanced stability and resistance to reduction in biological environments compared to more traditional nitroxides. nih.govresearchgate.net This bioresistance is crucial for in-cell EPR studies.

Advanced EPR techniques, such as Double Electron-Electron Resonance (DEER), allow for the measurement of precise distances in the nanometer range between two spin labels attached to a macromolecule. nih.gov This provides invaluable information on protein structure, conformational changes, and intermolecular interactions. nih.govresearchgate.net Isoindoline nitroxide-labeled porphyrins have also been explored as dual-function probes for both fluorescence imaging and EPR spectroscopy. rsc.org

Chemical Stability of Isoindoline-Based Radicals in Reducing Environments for in-cell EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules. hi.is A significant challenge in applying this method to living cells ("in-cell EPR") is the highly reducing intracellular environment, which can neutralize the paramagnetic spin labels required for the technique. hi.is Nitroxide radicals, such as those derived from this compound, are susceptible to reduction to their EPR-silent hydroxylamine (B1172632) form by cellular reductants like ascorbate. hi.is

The stability of a nitroxide spin label is a critical factor for its utility in in-cell EPR. Research has systematically investigated the factors influencing this stability, including the ring structure of the nitroxide and the substituents adjacent to the paramagnetic center. hi.is Comparative studies have been conducted on various classes of nitroxides, including piperidine (B6355638), pyrrolidine (B122466), and isoindoline derivatives. hi.is

Within the isoindoline class, the nature of the alkyl substituents at the 1 and 3 positions plays a pivotal role in determining the radical's resistance to reduction. Specifically, a comparison between tetramethyl- and tetraethyl-substituted isoindoline nitroxides reveals significant differences in their stability. The additional steric bulk of the ethyl groups in tetraethyl derivatives provides a greater degree of shielding for the nitroxide moiety, thereby hindering the approach of reducing agents. hi.is

Thermodynamic parameters, such as reduction potentials, offer a quantitative measure of this stability. A more positive reduction potential indicates that the nitroxide is more easily reduced. Studies using cyclic voltammetry have determined these values for various nitroxides, providing insight into their susceptibility to reduction in biological contexts. hi.is

Compound ClassSubstituentReduction Potential (Epc) vs. Ag/AgCl [V]
IsoindolineTetramethyl-0.25
IsoindolineTetraethyl-0.35

This interactive data table is based on findings from comparative studies of nitroxide radicals. hi.is

The data clearly indicates that the tetramethylisoindoline radical has a less negative reduction potential compared to its tetraethyl counterpart, making it thermodynamically more favorable to be reduced. hi.is This inherent lower stability of the tetramethyl derivative has implications for its application in prolonged in-cell EPR experiments, where a longer-lasting paramagnetic signal is crucial. While tetramethyl-derived isoindoline spin labels are commercially available and have been used in studies such as microinjection into oocytes for continuous-wave EPR, their faster rate of reduction makes them less ideal for applications requiring long-term stability within the cellular milieu. hi.is Consequently, for demanding in-cell EPR studies, tetraethyl-substituted nitroxides are often favored due to their enhanced resistance to intracellular reduction. hi.is

Methodologies for Post-Synthetic Spin Labeling Utilizing Isoindoline Derivatives

Site-directed spin labeling (SDSL) is a powerful technique that involves the introduction of a paramagnetic probe, such as an isoindoline-based nitroxide, at a specific site within a biomolecule. This allows for the study of protein and nucleic acid structure, dynamics, and interactions using EPR spectroscopy. The process typically involves the chemical synthesis of a functionalized spin label that can react selectively with a specific functional group on the biomolecule, a method known as post-synthetic spin labeling.

The development of bio-orthogonal chemical reactions has expanded the toolbox for attaching spin labels to biomolecules with high specificity. These reactions involve functional groups that are not naturally found in biological systems and therefore react selectively with each other without cross-reactivity with cellular components. Common strategies for post-synthetic spin labeling include:

Cysteine-Specific Labeling: This is a widely used method where a spin label containing a maleimide (B117702) or methanethiosulfonate (B1239399) group reacts specifically with the thiol group of a cysteine residue that has been introduced into the protein of interest via site-directed mutagenesis.

Labeling of Non-Canonical Amino Acids: The genetic incorporation of unnatural amino acids with unique functional groups (e.g., ketones, azides, or alkynes) into proteins allows for highly specific labeling with a correspondingly reactive spin label. This approach avoids the potential issue of labeling native, functionally important cysteine residues.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that can be used to attach an azide-functionalized spin label to a biomolecule containing an alkyne group, or vice versa.

While these methodologies are broadly applicable, the choice of the spin label itself is critical. For isoindoline-based spin labels, functionalization is required to enable their covalent attachment to biomolecules. This typically involves synthesizing derivatives that incorporate a reactive handle, such as a maleimide or an azide (B81097) group.

In the context of this compound, the development of functionalized derivatives for post-synthetic spin labeling has been less prominent compared to their more stable tetraethyl-substituted counterparts. The greater susceptibility of the tetramethylisoindoline nitroxide to reduction, as discussed in the previous section, poses a significant limitation. The reducing agents often used in bioconjugation reactions and the inherent reducing environment of in-cell applications can lead to the degradation of the spin label before or during the EPR measurement.

Therefore, while the synthesis of functionalized this compound derivatives for post-synthetic spin labeling is chemically feasible, their practical application in advanced in-cell EPR studies is limited. The field has largely shifted towards the use of more bio-resistant spin labels, such as the tetraethyl-substituted isoindoline nitroxides, which offer the necessary stability to withstand the harsh intracellular environment and provide reliable data in complex biological systems.

Conclusions and Future Research Directions

Synthesis of Key Academic Contributions to the Chemistry of 1,3,4,7-Tetramethylisoindoline

A comprehensive review of academic databases reveals a notable absence of studies specifically focused on this compound. Research in the field of isoindoline (B1297411) chemistry has historically concentrated on derivatives with different substitution patterns, such as 1,1,3,3-tetramethylisoindoline (B1606132), which has been utilized as an intermediate in the synthesis of nitroxide free-radical scavengers. While general methods for the synthesis of the isoindoline core are well-established, often involving the reduction of isoindolinones or phthalimides, the regioselective introduction of methyl groups at the 4 and 7 positions of the benzene (B151609) ring, in conjunction with methylation at the 1 and 3 positions of the heterocyclic ring, presents a synthetic challenge that has not been explicitly addressed in published literature.

Identification of Remaining Research Gaps and Challenges in this compound Chemistry

The primary research gap is the very existence of a documented synthesis and characterization of this compound. The key challenges in the chemistry of this compound are therefore foundational and include:

Development of a viable synthetic route: A multi-step synthesis would likely be required, potentially starting from a substituted phthalic anhydride or a related benzene derivative. The challenge will lie in achieving the desired regioselectivity for the methylation of the aromatic ring.

Purification and structural elucidation: Once synthesized, the compound would need to be isolated in high purity and its structure unequivocally confirmed using modern spectroscopic techniques such as NMR, mass spectrometry, and potentially X-ray crystallography.

Investigation of its fundamental chemical and physical properties: Basic data such as melting point, boiling point, solubility, and spectral characteristics are currently unknown.

Exploration of its reactivity: The steric hindrance provided by the four methyl groups is likely to have a profound impact on the reactivity of the isoindoline nitrogen and the aromatic ring.

Proposed Avenues for Future Research on this compound

Given the unexplored nature of this compound, the avenues for future research are broad and can be systematically approached.

Future synthetic efforts could focus on the development of a convergent synthesis that allows for the late-stage introduction of the methyl groups. This could involve the use of organometallic reagents or advanced catalytic methods to achieve the desired regioselectivity. Once the core structure is obtained, further derivatization at the nitrogen atom could be explored to modulate its properties.

Should this compound exhibit interesting reactivity, detailed mechanistic studies would be crucial. For instance, its potential to act as a ligand for transition metals or its behavior in cycloaddition reactions could be investigated. Understanding the influence of the tetramethyl substitution pattern on reaction mechanisms would be a significant contribution.

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties of this compound. Density Functional Theory (DFT) calculations could be employed to predict its geometry, electronic structure, and spectroscopic signatures. Molecular dynamics simulations could provide insights into its conformational behavior. These computational studies can guide synthetic efforts and help in the rational design of derivatives with optimized properties.

Predicted PropertyComputational MethodPotential Significance
Molecular GeometryDFT OptimizationUnderstanding steric hindrance and bond parameters.
Electronic PropertiesTD-DFTPredicting UV-Vis absorption and potential for photophysical applications.
NMR Chemical ShiftsGIAO-DFTAiding in the structural confirmation of the synthesized compound.
Reaction EnergeticsDFT with transition state searchingGuiding the design of synthetic routes and predicting reactivity.

The unique steric and electronic environment of the nitrogen atom in this compound could make it a valuable ligand in catalysis. Its potential as a bulky, electron-donating ligand for transition metal catalysts could be explored in various organic transformations. Furthermore, the rigid and substituted isoindoline core could serve as a building block for the synthesis of novel polymers or functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 1,3,4,7-Tetramethylisoindoline’s structural purity, and how should data interpretation account for stereochemical complexity?

  • Methodology :

  • Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm methyl group positions and stereochemistry. For complex splitting patterns, apply J-resolved or COSY experiments .
  • Infrared (IR) spectroscopy identifies functional groups, particularly C-H stretching in methylisoindoline frameworks.
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic distribution.
  • Data Interpretation : Compare experimental NMR shifts with quantum chemical calculations (e.g., DFT-B3LYP/6-31G*) to resolve stereochemical ambiguities .

Q. What synthetic pathways yield this compound with high enantiomeric excess, and how can reaction conditions minimize byproducts?

  • Methodology :

  • Multi-step alkylation : Start with isoindoline precursors and use methylating agents (e.g., methyl iodide) under inert atmospheres.
  • Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINOL derivatives) with palladium catalysts to enhance enantioselectivity .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., dichloromethane → hexane gradient) to reduce dimerization byproducts .

Q. What chromatographic methods effectively isolate this compound from complex mixtures?

  • Methodology :

  • Flash Column Chromatography : Use silica gel (230–400 mesh) with a hexane:ethyl acetate (9:1) mobile phase. Adjust gradient based on polarity shifts detected via UV-Vis .
  • Preparative HPLC : Employ a C18 reverse-phase column (5 µm, 250 mm × 21.2 mm) and isocratic elution (acetonitrile/water, 70:30) at 2 mL/min .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Respiratory Protection : Use NIOSH-approved N95 masks in ventilated fume hoods.
  • Dermal Safety : Wear nitrile gloves (≥8 mil thickness) and lab coats.
  • Storage : Keep in amber glass vials at –20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can contradictions between DFT computational models and experimental spectroscopic data for electronic properties be resolved?

  • Methodology :

  • Hybrid QM/MM Simulations : Combine quantum mechanics (B3LYP/6-311++G**) with molecular mechanics (AMBER) to model solvent effects and vibrational modes .
  • Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between calculated and observed IR/NMR peaks. Adjust basis sets or solvent parameters iteratively .

Q. What experimental design considerations are critical for studying reactivity under varying solvent polarities?

  • Methodology :

  • Control Variables : Fix temperature (25°C), concentration (0.1 M), and catalyst loading. Vary solvent dielectric constants (e.g., hexane → DMSO).
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates. Analyze data with Eyring plots to distinguish solvent-polarity-driven mechanisms .

Q. How can crystallographic phase annealing techniques resolve ambiguities in the compound’s solid-state conformation?

  • Methodology :

  • SHELX-90 Workflow : Apply direct methods with negative quartet relations for phase refinement. Use simulated annealing (20,000 iterations) to optimize atomic positions in low-symmetry space groups .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···π contacts) .

Q. How can hybrid QM/MM simulations integrate with kinetic data to model catalytic behavior?

  • Methodology :

  • Multi-Scale Modeling : Run DFT (B3LYP/6-31G*) for active-site energetics and MM (CHARMM) for protein backbone dynamics.
  • Experimental Calibration : Compare computed activation energies with Arrhenius-derived values from GC-MS kinetic experiments. Use Bayesian statistics to refine force fields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.